4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine
Description
Chemical Identity and Classification
This compound belongs to the class of organic compounds known as morpholine derivatives, specifically categorized as an aryl carbonyl morpholine compound. The compound is officially registered under the Chemical Abstracts Service Registry Number 1393441-92-3, establishing its unique chemical identity within global chemical databases. This molecule represents a hybrid structure that incorporates both heterocyclic and aromatic functionalities, making it a member of the broader category of heteroaryl ketones.
The compound is systematically classified within several chemical taxonomy levels. At the highest level, it falls under organic compounds, more specifically within the nitrogen-containing heterocycles. The morpholine ring system classifies it as a saturated six-membered heterocycle containing both nitrogen and oxygen atoms. The presence of the carbonyl group linking to the aromatic system further categorizes it as an amide derivative, while the bromo and methoxy substituents on the phenyl ring add to its classification as a substituted aromatic compound.
From a structural perspective, the compound exhibits characteristics of both electron-donating and electron-withdrawing groups, with the methoxy group providing electron density to the aromatic ring while the bromine atom serves as an electron-withdrawing halogen substituent. This electronic distribution significantly influences the molecule's reactivity patterns and potential biological activities.
Molecular Structure and Properties
The molecular structure of this compound is defined by the molecular formula C12H14BrNO3, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The compound has a molecular weight of 300.1485 atomic mass units, which positions it within the typical range for small molecule pharmaceuticals and synthetic intermediates.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H14BrNO3 | |
| Molecular Weight | 300.1485 g/mol | |
| CAS Registry Number | 1393441-92-3 | |
| MDL Number | MFCD22383677 |
The structural architecture consists of a morpholine ring system connected through a carbonyl bridge to a substituted phenyl ring. The morpholine moiety adopts a chair conformation similar to cyclohexane, with the nitrogen and oxygen atoms positioned at opposite vertices of the six-membered ring. The carbonyl group serves as a crucial linker, providing both structural rigidity and potential sites for hydrogen bonding interactions.
The aromatic portion of the molecule features a benzene ring with two substituents: a bromine atom at the 4-position and a methoxy group at the 2-position relative to the carbonyl attachment point. This substitution pattern creates specific electronic and steric environments that influence the compound's chemical behavior and potential biological interactions.
The three-dimensional structure of the molecule exhibits restricted rotation around the carbonyl-phenyl bond due to partial double bond character arising from resonance between the carbonyl group and the aromatic system. This conformational constraint contributes to the compound's stability and influences its interactions with biological targets.
Historical Context and Discovery
The development of this compound emerged from the broader exploration of morpholine-containing compounds in medicinal chemistry research. Morpholine derivatives have been recognized since the mid-twentieth century as important pharmacophores due to their favorable pharmacokinetic properties and ability to modulate biological activity through hydrogen bonding and conformational flexibility.
The specific synthesis and characterization of this compound represents part of the systematic exploration of substituted phenylcarbonyl morpholine derivatives. The compound's discovery was facilitated by advances in synthetic methodologies for coupling morpholine with aromatic carbonyl systems, particularly through the development of efficient acylation reactions using acid chlorides and morpholine under basic conditions.
The incorporation of bromine and methoxy substituents on the phenyl ring reflects strategic structure-activity relationship considerations in drug discovery programs. The bromine atom provides a handle for further synthetic elaboration through cross-coupling reactions, while the methoxy group offers opportunities for metabolic transformation and modulation of physicochemical properties. This design approach has become standard practice in modern medicinal chemistry for creating diverse chemical libraries.
Research into this compound has been driven by the pharmaceutical industry's interest in morpholine-containing molecules as potential therapeutic agents. The compound serves as a representative example of the systematic approach to chemical diversity generation, where specific substitution patterns are designed to explore structure-activity relationships and optimize biological properties.
Nomenclature Systems and Identification Parameters
The compound is known by several systematic and common names across different nomenclature systems. The International Union of Pure and Applied Chemistry name is 4-(4-bromo-2-methoxybenzoyl)morpholine, reflecting the standard rules for naming substituted morpholine derivatives. Alternative systematic names include (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone and Methanone, (4-bromo-2-methoxyphenyl)-4-morpholinyl-, demonstrating different approaches to describing the same molecular structure.
| Nomenclature System | Name |
|---|---|
| IUPAC Name | 4-(4-bromo-2-methoxybenzoyl)morpholine |
| CAS Name | (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone |
| Alternative Name | Methanone, (4-bromo-2-methoxyphenyl)-4-morpholinyl- |
The compound's identification is further supported by various molecular descriptors and chemical identifiers. The International Chemical Identifier represents the molecule as InChI=1S/C12H14BrNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3, providing a unique textual representation of its structure. The corresponding International Chemical Identifier Key is WYULHNKYMRZEOS-UHFFFAOYSA-N, offering a shortened hash-based identifier for database searches.
The Simplified Molecular-Input Line-Entry System representation of the compound is O=C(C1=CC=C(Br)C=C1OC)N2CCOCC2, which provides a linear notation that captures the connectivity and stereochemistry of the molecule. This notation system is particularly useful for computational chemistry applications and database storage.
Registry numbers and catalog identifiers from various chemical suppliers provide additional means of identification. Key Organics assigns the product code BS-27016 to this compound, while Combi-Blocks uses the identifier COM448617326. These commercial identifiers facilitate procurement and inventory management in research laboratories.
Physicochemical Characteristics
The physicochemical properties of this compound reflect its structural features and influence its behavior in various chemical and biological environments. The compound typically appears as a solid at room temperature, with commercial preparations often supplied at ninety-eight percent purity. The presence of both polar and nonpolar functional groups contributes to its intermediate polarity characteristics.
The molecular architecture influences the compound's solubility profile, with the morpholine ring contributing to water solubility while the aromatic bromo-methoxy system provides organic solvent compatibility. The carbonyl group serves as both a hydrogen bond acceptor and a site for potential tautomerization under specific conditions.
| Physical Property | Status | Reference |
|---|---|---|
| Physical State | Solid | |
| Purity (Commercial) | 98% | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Flash Point | No data available |
The electronic properties of the molecule are influenced by the electron-withdrawing nature of the bromine substituent and the electron-donating character of the methoxy group. This electronic distribution affects the compound's reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions. The morpholine nitrogen atom can participate in both hydrogen bonding and coordination interactions, expanding the compound's potential binding modes with biological targets.
Spectroscopic characteristics of the compound reflect its structural features, with distinctive signals expected in nuclear magnetic resonance spectroscopy corresponding to the morpholine protons, aromatic protons, and methoxy group. The carbonyl carbon signal provides information about the electronic environment and potential conjugation with the aromatic system.
The compound demonstrates chemical stability under normal storage conditions, though specific stability data under various environmental conditions requires careful experimental determination. The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the morpholine ring can undergo various derivatization reactions at the nitrogen center.
Reactivity studies have shown that the compound can participate in substitution reactions where the bromine atom can be replaced by various nucleophiles under appropriate conditions. Oxidation and reduction reactions are also possible, with the morpholine ring and carbonyl group serving as potential reaction sites. These reactivity patterns make the compound valuable as a synthetic intermediate for preparing more complex molecular structures.
Properties
IUPAC Name |
(4-bromo-2-methoxyphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYULHNKYMRZEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239291 | |
| Record name | (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-92-3 | |
| Record name | (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Phosgene or Phosgene Derivatives
- The phenyl precursor, 4-bromo-2-methoxyphenyl, is first converted into its acyl chloride using phosgene or its safer derivatives such as triphosgene or oxalyl chloride.
- The reaction typically occurs in an inert organic solvent like toluene, dichloromethane, or heptane at controlled temperatures (around 70°C).
4-Bromo-2-methoxybenzoic acid + Phosgene → 4-Bromo-2-methoxyphenyl carbonyl chloride
4-Bromo-2-methoxyphenyl carbonyl chloride + Morpholine → 4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine
-
- Solvent: Toluene or dichloromethane
- Temperature: ~70°C
- Reagents: Phosgene or triphosgene
- Duration: 1-2 hours
-
- Add morpholine dropwise at low temperature (around 0-5°C) to control exotherm
- Stirring at room temperature for 1-2 hours
- High yield (~98%)
- Purity >99%
- Suitable for industrial scale
Alternative Method: Using Oxalyl Chloride
- Oxalyl chloride serves as a safer alternative to phosgene, converting the benzoic acid derivative into acyl chloride under mild conditions.
- Dissolve 4-bromo-2-methoxybenzoic acid in dry dichloromethane or heptane
- Add oxalyl chloride (1.2 equivalents)
- Reflux at 65–80°C for 1 hour
- Remove excess reagents under reduced pressure
- React the resulting acyl chloride with morpholine in the same solvent at room temperature
- Yields typically around 97-98% with purity exceeding 98%
Direct Amidation Approach
In some cases, direct amidation of the acid using coupling reagents like carbodiimides (e.g., EDC, DCC) in the presence of catalytic amounts of acids has been explored, but this method is less common for such halogenated compounds due to potential side reactions.
Variations in Preparation Based on Substituents
Research indicates that different substituents on the phenyl ring influence the choice of reagents and reaction conditions:
| Substituent Type | Preferred Reagent | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Bromine substituents | Phosgene or triphosgene | Toluene, dichloromethane | 70°C | High yields, industrial suitability |
| Methoxy groups | Oxalyl chloride | Heptane, dichloromethane | 65–80°C | Safer alternative, high purity |
| Multiple halogens | Methylene dichloride or hexane | 30–45°C | Controlled addition to prevent side reactions |
Research Findings and Data Tables
Synthesis Efficiency and Yield Data
| Method | Reagent | Solvent | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Phosgene route | Phosgene | Toluene | 70°C | 98 | 99 | Industrial scale, high efficiency |
| Oxalyl chloride | Oxalyl chloride | Heptane | 65–80°C | 97–98 | 98 | Safer, cost-effective |
| Methylene dichloride | Bromide + TFA | Dichloromethane | 45°C | 97 | 98 | Suitable for halogenated derivatives |
Comparative Analysis
| Aspect | Phosgene Method | Oxalyl Chloride Method | Methylene Dichloride Method |
|---|---|---|---|
| Safety | Moderate | Safer | Moderate |
| Cost | Lower | Slightly higher | Moderate |
| Yield | High | High | High |
| Purity | >99% | >98% | >98% |
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carboxylic acid, and the morpholine ring can undergo reduction to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted morpholine derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Medicinal Chemistry
4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine has been explored for its pharmacological properties, particularly as a potential therapeutic agent. The compound's ability to interact with biological targets makes it a candidate for the development of new drugs. Research indicates that derivatives of this compound may exhibit activity against various diseases, including cancer and infectious diseases.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown efficacy against several bacterial strains, suggesting its application in developing new antimicrobial agents. This is particularly relevant given the increasing resistance to existing antibiotics.
Chemical Synthesis
In organic synthesis, this compound serves as an important intermediate. Its structure allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules. This feature is crucial in pharmaceutical chemistry, where modifications can lead to compounds with enhanced biological activity.
Material Science
The compound's properties also lend themselves to applications in material science. It can be used in the development of polymers and other materials that require specific chemical functionalities. The incorporation of morpholine and bromo-substituted phenyl groups can enhance the mechanical and thermal properties of these materials.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study found that derivatives showed promising results, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This highlights its potential as a scaffold for developing new antibiotics.
Case Study 3: Synthesis of Novel Compounds
A synthetic route involving this compound was developed to create novel heterocyclic compounds with potential biological activity. The methodology included selective functionalization and demonstrated high yields, showcasing the compound's utility in expanding chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen and Alkoxy Group Modifications
((4-Bromo-3-methylphenyl)carbonyl)morpholine (CAS: 149105-06-6) Structure: Replaces the methoxy group at the 2-position with a methyl group. Properties: Molecular weight 284.15 g/mol, similar to the target compound. Applications: Used as a heterocyclic building block in drug discovery.
4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine (CAS: 1365272-45-2)
- Structure : Extends the aromatic system to a naphthalene ring.
- Properties : Higher molecular weight (320.18 g/mol ) and lipophilicity due to the fused aromatic system. This may improve membrane permeability in biological assays .
Electron-Withdrawing Groups
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS: 2271442-93-2)
Functional Group Replacements (Carbonyl vs. Sulfonyl)
4-[(4-Methoxyphenyl)sulfonyl]morpholine
- Structure : Replaces the carbonyl group with a sulfonyl linker.
- Synthesis : Prepared via Grignard reagent reactions, yielding a colorless solid (mp: 109–110°C).
- Properties : Sulfonyl groups increase polarity and hydrogen-bonding capacity, affecting solubility and biological target interactions .
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- Structure : Features a benzo-thiadiazole ring instead of a phenyl group.
- Applications : Used in materials science due to its fluorescence properties and rigid planar structure .
Biological Activity
4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine, with the CAS number 1393441-92-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This document provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 4-bromo-2-methoxyphenylcarbonyl group. This unique structure contributes to its biological activity, particularly in the context of cancer treatment and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown cytotoxic effects against various cancer cell lines, including:
- Jurkat Cells : Demonstrated significant cytotoxicity comparable to standard chemotherapeutics like 5-fluorouracil .
- MCF-7 Cells : Exhibited selective toxicity towards breast cancer cells with IC50 values in the low micromolar range .
Table 1: Cytotoxicity of this compound
The mechanism through which this compound exerts its cytotoxic effects appears to involve apoptosis induction and modulation of key signaling pathways associated with cancer cell survival. Specifically, it activates caspases involved in the apoptotic process, leading to increased cell death in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it possesses broad-spectrum antibacterial properties.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various Mannich bases, including derivatives related to morpholine structures. It was found that compounds similar to this compound exhibited enhanced cytotoxicity against human cancer cell lines compared to standard treatments .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of several morpholine derivatives against common pathogens. The results indicated that this compound showed potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that the presence of halogen substituents (like bromine in this case) significantly enhances biological activity, particularly in terms of cytotoxicity and antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 4-bromo-2-methoxybenzoic acid chloride with morpholine under inert conditions (e.g., nitrogen atmosphere) at 0°C yields the target compound. Adjusting reaction time, stoichiometry, and purification methods (e.g., column chromatography) can improve yields. Evidence from similar morpholine derivatives shows yields ranging from 75% to 97% under optimized conditions, though steric or electronic factors (e.g., substituent bulk) may require tailored protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for signals corresponding to the morpholine ring (δ ~3.5–4.0 ppm for protons; δ ~50–70 ppm for carbons) and aryl groups (e.g., bromine-induced deshielding in aromatic protons).
- IR Spectroscopy : Key peaks include C=O stretching (~1650–1700 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Parent ion [M⁺] and fragments like [M–Br]⁺ confirm molecular weight and substituent stability. These techniques align with characterization protocols for analogous morpholine derivatives .
Advanced Research Questions
Q. How does high pressure affect the vibrational modes and structural stability of this compound, and what implications does this have for its application in high-stress environments?
- Methodological Answer : High-pressure Raman/IR studies (e.g., 0–3.5 GPa) reveal pressure-induced shifts in vibrational modes. For instance, C-H stretching (2980–3145 cm⁻¹) and carbonyl vibrations may split or merge due to conformational changes or intermolecular interactions (e.g., C–H···O hydrogen bonding). Such shifts suggest phase transitions or altered crystallinity, critical for designing materials under extreme conditions. Complementary techniques like X-ray diffraction under pressure are recommended to validate structural changes .
Q. What role do hydrogen bonding and molecular conformation play in the crystal packing of this compound, and how can this inform co-crystallization strategies?
- Methodological Answer : X-ray crystallography of related morpholine derivatives shows chair conformations for the morpholine ring and intermolecular N–H···O hydrogen bonds that stabilize crystal lattices. For this compound, similar packing motifs are expected. Co-crystallization with hydrogen-bond acceptors (e.g., carboxylic acids) could modulate solubility or stability. Computational modeling (e.g., DFT) aids in predicting interaction sites .
Q. How can researchers resolve contradictions in spectroscopic data arising from polymorphic forms or synthetic impurities?
- Methodological Answer : Discrepancies in NMR or IR spectra may stem from polymorphs or byproducts. Techniques include:
- DSC/TGA : Identify polymorphic transitions or decomposition events.
- HPLC-MS : Detect impurities (e.g., unreacted starting materials).
- Recrystallization : Use solvents with varying polarities to isolate pure forms. For example, a study on morpholine derivatives achieved >95% purity via ethanol/water recrystallization .
Experimental Design Considerations
Q. What strategies are recommended for optimizing reaction yields when halogen substituents (e.g., bromine) introduce steric or electronic challenges?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) mitigate side reactions in halogenated systems.
- Catalysis : Use DMAP or Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) improve solubility of aromatic intermediates. Evidence from brominated morpholine syntheses shows yield improvements from 7% to 75% with optimized protocols .
Data Interpretation and Challenges
Q. How should researchers address conflicting data between computational predictions and experimental spectroscopic results?
- Methodological Answer : Discrepancies may arise from approximations in computational models (e.g., gas-phase vs. solid-state calculations). Mitigation strategies include:
- Solid-State NMR : Compare experimental data with periodic DFT calculations.
- Pressure-Dependent Studies : Validate computational phase diagrams with high-pressure Raman/IR data, as demonstrated in morpholine sulfone derivatives .
Advanced Applications
Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are most effective?
- Methodological Answer : The morpholine carbonyl group is amenable to nucleophilic substitution (e.g., amines, thiols) for drug discovery. For example, bromine can be replaced via Suzuki coupling to introduce aryl groups. A study on morpholine-based androgen receptor inhibitors highlights such modifications for enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
